molecular formula C47H74N14O17 B12384268 PKC|A (C2-4) inhibitor peptide

PKC|A (C2-4) inhibitor peptide

Cat. No.: B12384268
M. Wt: 1107.2 g/mol
InChI Key: KGLUFHDNMVUCAZ-OUVVDLPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The PKC|A (C2-4) inhibitor peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

The PKC|A (C2-4) inhibitor peptide primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The PKC|A (C2-4) inhibitor peptide has a wide range of applications in scientific research:

    Chemistry: Used to study the role of PKCα in various chemical signaling pathways.

    Biology: Helps in understanding the cellular functions and regulatory mechanisms of PKCα.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The PKC|A (C2-4) inhibitor peptide exerts its effects by binding to the C2 domain of PKCα, thereby preventing its translocation to the cell membrane. This inhibition blocks the activation of PKCα and disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • PKCβ (C2-4) inhibitor peptide
  • PKCγ (C2-4) inhibitor peptide
  • PKCδ (C2-4) inhibitor peptide

Uniqueness

The PKC|A (C2-4) inhibitor peptide is unique in its specificity for PKCα, making it a valuable tool for studying the distinct roles of PKCα in cellular processes. Unlike other PKC inhibitors that may target multiple isoforms, this peptide provides a more targeted approach, reducing off-target effects and increasing the precision of experimental outcomes .

Properties

Molecular Formula

C47H74N14O17

Molecular Weight

1107.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C47H74N14O17/c1-22(2)18-30(57-38(69)26(48)21-62)42(73)59-32(20-35(50)66)45(76)61-17-5-7-33(61)44(75)56-29(13-15-36(67)68)40(71)58-31(19-24-8-10-25(64)11-9-24)43(74)54-27(6-4-16-53-47(51)52)39(70)55-28(12-14-34(49)65)41(72)60-37(23(3)63)46(77)78/h8-11,22-23,26-33,37,62-64H,4-7,12-21,48H2,1-3H3,(H2,49,65)(H2,50,66)(H,54,74)(H,55,70)(H,56,75)(H,57,69)(H,58,71)(H,59,73)(H,60,72)(H,67,68)(H,77,78)(H4,51,52,53)/t23-,26+,27+,28+,29+,30+,31+,32+,33+,37+/m1/s1

InChI Key

KGLUFHDNMVUCAZ-OUVVDLPUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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